Propylene sulfite

Description

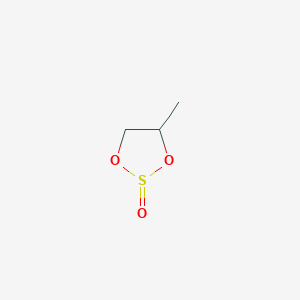

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,3,2-dioxathiolane 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3S/c1-3-2-5-7(4)6-3/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJHAYVFVKRXMKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COS(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80932956 | |

| Record name | 4-Methyl-1,3,2lambda~4~-dioxathiolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1469-73-4 | |

| Record name | Propylene sulfite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1469-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfurous acid, cyclic ester with 1,2-propanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001469734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylene sulfite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propylene sulfite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-1,3,2lambda~4~-dioxathiolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Propyleneglycol sulfite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-methyl-1,3,2-dioxathiolane 2-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 4-methyl-1,3,2-dioxathiolane 2-oxide, a significant cyclic sulfite (B76179) ester. The document details the core synthetic route, including a step-by-step experimental protocol, and presents quantitative data in a structured format. Additionally, it visualizes the reaction pathway and experimental workflow through diagrams generated using the DOT language.

Core Synthesis Method: Reaction of 1,2-Propanediol with Thionyl Chloride

The most prevalent and established method for the synthesis of 4-methyl-1,3,2-dioxathiolane 2-oxide is the reaction of 1,2-propanediol with thionyl chloride.[1][2] This reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes an intramolecular cyclization to yield the desired cyclic sulfite and hydrogen chloride as a byproduct. The reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the generated HCl.

Reaction Signaling Pathway

Quantitative Data Summary

While specific yields for the synthesis of 4-methyl-1,3,2-dioxathiolane 2-oxide can vary depending on the precise reaction conditions and purification methods, the following table summarizes typical parameters based on general procedures for the synthesis of cyclic sulfites from vicinal diols.

| Parameter | Value/Range | Notes |

| Yield | 60-85% | Highly dependent on the purity of reagents and reaction workup. |

| Reaction Temperature | 0°C to room temperature | Initial addition of thionyl chloride is typically done at lower temperatures to control the exothermic reaction. |

| Reaction Time | 2-6 hours | Monitored by techniques such as Thin Layer Chromatography (TLC). |

| Purity | >95% | Achievable with purification by vacuum distillation. |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of 4-methyl-1,3,2-dioxathiolane 2-oxide.

Materials and Equipment:

-

1,2-Propanediol

-

Thionyl chloride (SOCl₂)

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane (B109758) (DCM) or diethyl ether

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Distillation apparatus

-

Standard glassware for workup

Experimental Workflow Diagram

Detailed Methodology:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 1,2-propanediol (1 equivalent) and anhydrous pyridine (2.2 equivalents) dissolved in anhydrous dichloromethane.

-

Addition of Thionyl Chloride: The flask is cooled to 0°C in an ice bath. Thionyl chloride (1.1 equivalents) is added dropwise from the dropping funnel over a period of 30-60 minutes with vigorous stirring. The temperature should be maintained below 10°C during the addition.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-6 hours. The progress of the reaction can be monitored by TLC.

-

Workup: The reaction mixture is cooled in an ice bath and then filtered to remove the precipitated pyridinium hydrochloride. The filtrate is transferred to a separatory funnel and washed successively with cold dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to afford 4-methyl-1,3,2-dioxathiolane 2-oxide as a colorless to pale yellow liquid.

Alternative Synthesis Method: Electrochemical Synthesis

An alternative, though less common, method for the synthesis of cyclic sulfites involves an electrochemical approach. This method utilizes diols and a sulfur dioxide stock solution under mild electrochemical conditions.[3] This technique avoids the use of thionyl chloride, which can be advantageous from a safety and environmental perspective. The reaction proceeds through the formation of a monoalkyl sulfite intermediate, which is then converted to the cyclic product. While this method has been demonstrated for a range of diols, specific quantitative data for 4-methyl-1,3,2-dioxathiolane 2-oxide is not widely reported.

This guide provides a foundational understanding of the synthesis of 4-methyl-1,3,2-dioxathiolane 2-oxide for professionals in the fields of chemical research and drug development. The provided protocols and data serve as a starting point for laboratory-scale synthesis and further investigation.

References

Propylene Sulfite (CAS 1469-73-4): A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of Propylene (B89431) Sulfite (B76179) (CAS 1469-73-4). The information is curated for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for property determination, and includes visualizations of experimental workflows.

Core Physical and Chemical Properties

Propylene sulfite, also known as 4-methyl-1,3,2-dioxathiolane 2-oxide, is a cyclic sulfite ester.[1][2] Its molecular and physical properties are critical for its application in various fields, including as an electrolyte additive in lithium-ion batteries and as a reactant in organic synthesis.[1][3]

General Properties

| Property | Value | Reference |

| CAS Number | 1469-73-4 | [2][3] |

| Molecular Formula | C₃H₆O₃S | [2][3] |

| Molecular Weight | 122.14 g/mol | [2][3] |

| Appearance | Colorless liquid | [4] |

| IUPAC Name | 4-methyl-1,3,2-dioxathiolane 2-oxide | [2] |

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound. These values are essential for modeling its behavior in various systems and for ensuring safe handling and storage.

| Property | Value | Conditions |

| Boiling Point | 174-178 °C | 760 mmHg[3] |

| Melting Point | -25 °C (lit.) | [5][6][7] |

| Density | 1.293 g/mL | at 25 °C[3] |

| Refractive Index | n20/D 1.437 | at 20 °C[3] |

| Flash Point | 80.6 °C (177.1 °F) | Closed Cup[8] |

| Solubility | Slightly soluble (11 g/L) | at 25 °C |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental to chemical research and development. The following sections detail the standard methodologies for measuring the key physical properties of organic liquids like this compound.

Melting Point Determination (Capillary Method)

The melting point of this compound is determined using the capillary tube method, a standard procedure for crystalline organic compounds.

Principle: A small, finely powdered sample of the substance is packed into a thin-walled capillary tube. The tube is then heated in a controlled manner, and the temperatures at which the substance begins and completes its transition from solid to liquid are observed. A narrow melting range is indicative of high purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Sealed capillary tubes

-

Thermometer or digital temperature probe

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of solid this compound (frozen) is finely powdered using a mortar and pestle.

-

Capillary Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, forming a column of 2-4 mm in height.

-

Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus. The sample is heated rapidly to a temperature about 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For this compound, a standard distillation method is employed.

Principle: The liquid is heated in a distillation apparatus, and the temperature of the vapor in equilibrium with the boiling liquid is measured.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Apparatus Setup: The distillation apparatus is assembled. The distillation flask is filled to about two-thirds of its volume with this compound, and a few boiling chips are added to ensure smooth boiling.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

Temperature Reading: The temperature is recorded when the vapor condensation on the thermometer bulb is in equilibrium with the rising vapor. This is indicated by a constant temperature reading.

-

Pressure Correction: The atmospheric pressure is recorded, and the observed boiling point is corrected to the standard pressure (760 mmHg) if necessary.

Density Determination (Pycnometer Method)

The density of this compound is accurately measured using a pycnometer, which is a flask with a precise volume.

Principle: The mass of a known volume of the liquid is determined at a specific temperature. The density is then calculated by dividing the mass by the volume.

Apparatus:

-

Pycnometer (e.g., Bingham pycnometer)

-

Analytical balance

-

Constant temperature bath

-

Thermometer

Procedure:

-

Calibration: The pycnometer is cleaned, dried, and weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) and weighed at a specific temperature. The exact volume of the pycnometer is calculated.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with this compound. It is then brought to the desired temperature in the constant temperature bath and weighed.

-

Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer. The density is calculated by dividing the mass of the this compound by the calibrated volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

Principle: An Abbe refractometer measures the critical angle of a thin layer of the liquid placed between two prisms. The refractive index is then read directly from a scale.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper

-

Lens paper and a suitable solvent (e.g., ethanol)

Procedure:

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of this compound are placed on the surface of the measuring prism.

-

Measurement: The prisms are closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature is also recorded as the refractive index is temperature-dependent.

Flash Point Determination (Pensky-Martens Closed Cup)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. This is a critical safety parameter.

Principle: The sample is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the temperature at which a flash is observed.

Apparatus:

-

Pensky-Martens closed-cup tester

-

Thermometer

-

Ignition source (gas flame or electric igniter)

Procedure:

-

Sample Preparation: The test cup is filled with this compound to the specified level.

-

Heating: The sample is heated at a slow, constant rate while being stirred.

-

Ignition Test: At regular temperature intervals, the stirring is stopped, and the ignition source is applied to the opening in the cup lid.

-

Observation: The test is continued until a flash is observed inside the cup. The temperature at which this occurs is recorded as the flash point.

Reactivity and Decomposition

This compound's reactivity is primarily dictated by its cyclic structure containing an electrophilic sulfur atom.[1] This makes it susceptible to nucleophilic attack, often leading to ring-opening reactions.[1] This reactivity is fundamental to its role as an intermediate in organic synthesis and as a film-forming additive in lithium-ion batteries, where it decomposes on the electrode surface to form a stable solid electrolyte interphase (SEI).[1]

Caption: Conceptual Synthesis Workflow for this compound.

Disclaimer: This document is intended for informational purposes only. The experimental protocols described are based on standard laboratory methods and may need to be adapted for specific equipment and safety requirements. Always consult the relevant safety data sheets (SDS) and perform a thorough risk assessment before handling any chemicals.

References

- 1. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 2. Flash Point Testing | ioKinetic [iokinetic.com]

- 3. standards.iteh.ai [standards.iteh.ai]

- 4. store.astm.org [store.astm.org]

- 5. store.astm.org [store.astm.org]

- 6. store.astm.org [store.astm.org]

- 7. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 8. kaycantest.com [kaycantest.com]

Basic characteristics of propylene sulfite for electrochemical applications

A Technical Guide to Propylene (B89431) Sulfite (B76179) for Electrochemical Applications

Audience: Researchers, Scientists, and Electrochemical Professionals

Published: December 16, 2025

Introduction

Propylene sulfite (PS), systematically known as 4-methyl-1,3,2-dioxathiolane 2-oxide, is a cyclic organic sulfite that has garnered significant attention in the field of electrochemistry, particularly as a high-performance electrolyte additive for lithium-ion batteries.[1][2] Its unique molecular structure, featuring a polar sulfinyl group within a five-membered ring, allows it to play a critical role in forming a stable and effective solid electrolyte interphase (SEI) on electrode surfaces. This guide provides an in-depth overview of the fundamental physicochemical and electrochemical properties of this compound, details its mechanism of action, and outlines standard experimental protocols for its evaluation.

Core Physicochemical Properties

This compound is a cyclic ester derived from sulfurous acid and propylene glycol.[1] Its chemical structure is central to its function, imparting polarity and specific reactivity that is beneficial for electrochemical systems. The key physical and chemical properties of the two common isomers, 1,2-Propylene sulfite (from 1,2-propanediol) and 1,3-Propylene sulfite (from 1,3-propanediol), are summarized below. For battery applications, the 1,2-isomer is most frequently cited.

Table 1: Physicochemical Properties of this compound Isomers

| Property | 1,2-Propylene Sulfite (4-methyl-1,3,2-dioxathiolane 2-oxide) | 1,3-Propylene Sulfite (1,3,2-dioxathiane 2-oxide) |

| CAS Number | 1469-73-4[2][3] | 4176-55-0[1][4] |

| Molecular Formula | C₃H₆O₃S[3] | C₃H₆O₃S[1][4] |

| Molecular Weight | 122.14 g/mol [2] | 122.14 g/mol [1][4] |

| Appearance | Colorless Liquid[5] | Colorless Liquid[6] |

| Density | 1.293 g/mL at 25 °C[2] | 1.347 g/mL at 25 °C[1][4] |

| Boiling Point | 174-178 °C[2][5] | 73 °C[1][4] |

| Melting Point | Not widely reported | -25 °C[1][4] |

| Flash Point | 80.6 °C (177.1 °F)[2] | 83.9 °C (183.0 °F)[1][4] |

| Dielectric Constant | Not widely reported | Not widely reported |

Electrochemical Characteristics and Mechanism of Action

The primary role of this compound in lithium-ion batteries is to enhance the stability of the electrode-electrolyte interface. It functions as both a superior SEI-forming additive for anodes and a cathode-electrolyte interphase (CEI) stabilizing agent.

Anode Stabilization: SEI Formation

In lithium-ion batteries using graphite (B72142) anodes and propylene carbonate (PC)-based electrolytes, PC can co-intercalate into the graphite layers along with lithium ions, leading to exfoliation and rapid capacity degradation. This compound effectively mitigates this issue.

The mechanism is based on its preferential reduction. PS is reduced at a higher potential (less negative) than cyclic carbonate solvents like PC. During the initial charging cycle, PS is electrochemically reduced on the anode surface, undergoing a ring-opening reaction to form a stable, electronically insulating, and ionically conductive passivation layer. This SEI layer physically blocks the solvent molecules from reaching the graphite surface, thereby preventing exfoliation and ensuring the structural integrity of the anode. The resulting SEI is rich in sulfur-containing species, such as lithium sulfite (Li₂SO₃) and lithium alkyl sulfites (ROSO₂Li), which contribute to its stability.

Cathode Stabilization: CEI Formation

This compound can also be electrochemically oxidized at the cathode surface to form a protective cathode-electrolyte interphase (CEI). This is particularly beneficial for high-voltage or Ni-rich cathodes, which are prone to parasitic reactions with the electrolyte, leading to transition metal dissolution and capacity fade. First-principle calculations have shown that PS has a higher oxidation preference compared to standard carbonate solvents. The resulting CEI suppresses these detrimental side reactions, enhancing the long-term cycling stability of the cell.

Table 2: Key Electrochemical Properties of this compound

| Property | Value / Observation | Reference |

| Anodic Decomposition Potential | > 4.5 V vs. Li/Li⁺ | [4] |

| Role | SEI and CEI film-forming additive | [4] |

| Effect on Ionic Conductivity | Addition may cause a slight decrease in overall electrolyte conductivity. | |

| Mechanism | Preferential reduction on anode; electrochemical oxidation on cathode. | |

| Key SEI Components | Li₂SO₃, ROSO₂Li |

Experimental Protocols for Evaluation

Evaluating the efficacy of this compound as an electrolyte additive involves a series of standardized physicochemical and electrochemical tests.

Detailed Methodologies

A. Ionic Conductivity Measurement

-

Preparation: Prepare a series of electrolytes in an argon-filled glovebox, consisting of a base electrolyte (e.g., 1M LiPF₆ in EC/DMC) and varying weight percentages of this compound (e.g., 0.5%, 1%, 2%).

-

Instrumentation: Use a benchtop conductivity meter with a two- or four-pole conductivity cell suitable for organic solvents.[7]

-

Procedure:

-

Calibrate the instrument using standard solutions with known conductivity values.[7]

-

Rinse the probe with anhydrous solvent (e.g., DMC) and dry completely between measurements.

-

Immerse the probe into the electrolyte sample, ensuring no air bubbles are trapped on the electrode surfaces.

-

Allow the reading to stabilize at a controlled temperature (e.g., 25 °C) and record the ionic conductivity.

-

B. Electrochemical Stability Window (Cyclic Voltammetry)

-

Cell Assembly: Assemble a three-electrode cell inside a glovebox.[8]

-

Working Electrode: Glassy carbon or platinum macro-disk electrode.

-

Counter and Reference Electrodes: Lithium metal foil.

-

-

Procedure:

-

Fill the cell with the test electrolyte.

-

Connect the cell to a potentiostat.[8]

-

Perform a linear sweep voltammetry or cyclic voltammetry scan. For oxidation stability, scan from the open-circuit potential to a high potential (e.g., 6.0 V vs. Li/Li⁺). For reduction stability, scan to a low potential (e.g., -0.5 V vs. Li/Li⁺).

-

Set a scan rate of 1-10 mV/s.

-

The potential at which a sharp, non-reversible increase in current occurs defines the limit of the electrochemical stability window.

-

C. Galvanostatic Cycling Performance

-

Cell Assembly: Assemble 2032-type coin cells in a glovebox, typically with a graphite anode and a lithium metal counter electrode (for half-cell testing) or a standard cathode like LiNiMnCoO₂ (for full-cell testing).

-

Formation Cycling:

-

Perform the first 1-2 charge/discharge cycles at a very low C-rate (e.g., C/20 or C/10). This is crucial for the formation of a stable and uniform SEI layer.

-

-

Performance Evaluation:

-

Cycle the cells at a standard rate (e.g., C/5 or C/2) for an extended number of cycles (e.g., 100+) to evaluate capacity retention and coulombic efficiency.

-

Perform rate capability tests by cycling the cells at progressively higher C-rates (e.g., C/5, C/2, 1C, 2C) to assess performance under high power demands.

-

Safety and Handling

This compound is classified as a combustible liquid and an irritant.[1][3][9]

-

GHS Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318/H319 (Causes serious eye damage/irritation), H335 (May cause respiratory irritation).[1][3][4]

-

Precautions: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Keep away from heat, sparks, and open flames.[10] Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a highly effective electrolyte additive that significantly improves the performance and longevity of lithium-ion batteries. Its ability to form a robust SEI on graphite anodes prevents solvent co-intercalation, while its capacity to form a protective CEI on cathodes enhances stability at high voltages. Through standardized electrochemical and physicochemical evaluations, researchers can optimize its concentration to unlock superior battery performance, making it a cornerstone component in the development of next-generation energy storage systems.

References

- 1. 1,3-亚丙基丙烯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1,2-Propyleneglycol sulfite = 98 1469-73-4 [sigmaaldrich.com]

- 3. This compound | C3H6O3S | CID 15117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-亚丙基丙烯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. americanelements.com [americanelements.com]

- 6. americanelements.com [americanelements.com]

- 7. m.youtube.com [m.youtube.com]

- 8. ossila.com [ossila.com]

- 9. 1,3-亚丙基丙烯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Page loading... [guidechem.com]

Unveiling the Electrophilic Heart of Propylene Sulfite: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – Propylene (B89431) sulfite (B76179) (4-methyl-1,3,2-dioxathiolane 2-oxide), a cyclic sulfite ester, has garnered significant attention across various scientific disciplines, particularly in the realms of organic synthesis and materials science. Its utility as a versatile building block and a functional additive, especially in the context of lithium-ion battery electrolytes, is intrinsically linked to the electrophilic nature of its sulfur atom. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the electronic structure, reactivity, and experimental characterization of the electrophilic sulfur center in propylene sulfite.

The Core of Reactivity: The Electrophilic Sulfur Atom

The chemical behavior of this compound is dominated by the electronic characteristics of the sulfinyl group (S=O) within its five-membered ring structure. The sulfur atom, bonded to three more electronegative oxygen atoms, experiences a significant electron withdrawal effect. This inductive effect renders the sulfur atom electron-deficient and, therefore, highly electrophilic. This inherent electrophilicity makes the sulfur atom a prime target for nucleophilic attack, a fundamental reactivity pattern that underpins many of its applications.

The most prominent manifestation of this electrophilicity is the ring-opening reaction. When treated with a variety of nucleophiles, such as alcohols, amines, or even water under specific conditions, the strained ring of this compound readily cleaves.[1] This reaction proceeds via a nucleophilic attack on the electrophilic sulfur atom, leading to the formation of linear sulfite derivatives. This ring-opening capability is a cornerstone of its use as a synthetic intermediate, enabling the introduction of sulfur-containing moieties into more complex molecular architectures.

Quantitative Insights into Electrophilicity

It is well-established that the magnitude of the partial positive charge on the sulfur atom is a direct indicator of its electrophilicity. Methods such as Mulliken population analysis, Natural Population Analysis (NPA), and those based on fitting the electrostatic potential (ESP) are commonly employed to compute these charges. For cyclic sulfites like this compound, the sulfur atom is expected to bear a significant partial positive charge due to the cumulative electron-withdrawing effects of the adjacent oxygen atoms.

Table 1: Representative Computational Data for Related Sulfur Compounds

| Compound | Method | Calculated Property | Value | Reference |

| Dimethyl Sulfite | DFT | Mulliken Charge on Sulfur | +1.2 to +1.5 | Theoretical Prediction |

| Ethylene Sulfite | DFT | LUMO Energy | Low-lying | Theoretical Prediction |

Note: The data presented are illustrative and based on theoretical predictions for analogous structures. Specific experimental or calculated values for this compound are not widely published.

The Lowest Unoccupied Molecular Orbital (LUMO) is another critical descriptor of electrophilicity. A low-lying LUMO energy indicates that the molecule can readily accept electrons, a characteristic feature of a good electrophile. In this compound, the LUMO is expected to be localized significantly on the sulfur atom, further supporting its role as the primary site for nucleophilic attack.

Experimental Protocols for Characterization

The synthesis and reactivity of this compound can be investigated through established experimental protocols.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of 1,2-propanediol with thionyl chloride (SOCl₂), often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.

Protocol: Synthesis of this compound

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb HCl gas.

-

Reactant Charging: 1,2-propanediol and a suitable solvent (e.g., dichloromethane) are added to the flask and cooled in an ice bath. Pyridine is then added to the mixture.

-

Thionyl Chloride Addition: Thionyl chloride, dissolved in the same solvent, is added dropwise from the dropping funnel to the cooled, stirred solution. The temperature should be maintained below 10°C during the addition.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure the completion of the reaction.

-

Work-up: The reaction mixture is cooled, and the pyridinium (B92312) hydrochloride precipitate is removed by filtration. The filtrate is then washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude this compound can be further purified by vacuum distillation.

Kinetic Analysis of Nucleophilic Ring-Opening

The rate of the ring-opening reaction of this compound with a nucleophile can be monitored using spectroscopic techniques such as ¹H NMR or FTIR spectroscopy.

Protocol: Kinetic Study of this compound with an Amine

-

Sample Preparation: Prepare standard solutions of this compound and a chosen amine (e.g., aniline) in a suitable deuterated solvent (for NMR) or an IR-transparent solvent.

-

Reaction Initiation: Mix the reactant solutions at a controlled temperature in an NMR tube or an IR cell.

-

Data Acquisition: Acquire ¹H NMR or FTIR spectra at regular time intervals.

-

Data Analysis:

-

¹H NMR: Monitor the disappearance of the characteristic peaks of the this compound ring protons and the appearance of new peaks corresponding to the ring-opened product. Integrate the relevant peaks to determine the concentration of reactants and products over time.

-

FTIR: Monitor the disappearance of the characteristic S=O stretching vibration of the cyclic sulfite and the appearance of new bands corresponding to the linear sulfite product.

-

-

Kinetic Modeling: Plot the concentration of this compound versus time and fit the data to an appropriate rate law (e.g., second-order) to determine the rate constant for the reaction.

Visualization of Reaction Mechanisms

The logical flow of the nucleophilic attack on the electrophilic sulfur atom of this compound can be effectively visualized using a directed graph.

Caption: Nucleophilic attack on this compound.

This diagram illustrates the progression from reactants to the final ring-opened product, highlighting the key transition state and intermediate species involved in the reaction.

Conclusion

The electrophilic nature of the sulfur atom is the linchpin of this compound's reactivity and its wide-ranging applications. Understanding the electronic factors that govern this electrophilicity, coupled with robust experimental methods for its synthesis and characterization, is paramount for harnessing its full potential in both fundamental research and industrial applications. This guide provides a foundational framework for researchers to delve deeper into the fascinating chemistry of this important molecule.

References

Propylene Sulfite in Organic Solvents for Battery Electrolytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Overview of Propylene (B89431) Sulfite (B76179) and its Role in Battery Electrolytes

Propylene sulfite, with the chemical formula C₃H₆O₃S, exists as two main isomers: 1,2-propylene sulfite (4-methyl-1,3,2-dioxathiolane 2-oxide) and 1,3-propylene sulfite (trimethylene sulfite). It is primarily utilized as a film-forming additive.[1] The polarity imparted by the sulfinyl group within its cyclic structure influences its solubility in various organic solvents and its effectiveness in electrochemical systems.[2] During the initial charging cycles of a lithium-ion battery, this compound decomposes on the anode surface to form a stable and ionically conductive SEI layer. This protective layer prevents the continuous decomposition of the electrolyte, thereby enhancing the coulombic efficiency and cycling stability of the battery.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 1,2-propylene sulfite and 1,3-propylene sulfite is presented below. This data is essential for understanding its behavior in electrolyte formulations.

| Property | 1,2-Propylene Sulfite | 1,3-Propylene Sulfite |

| CAS Number | 1469-73-4[3] | 4176-55-0[4] |

| Molecular Formula | C₃H₆O₃S[3] | C₃H₆O₃S[4] |

| Molecular Weight | 122.14 g/mol [3] | 122.14 g/mol [4] |

| Form | Liquid[3] | Liquid[4] |

| Density | 1.293 g/mL at 25 °C[3] | 1.347 g/mL at 25 °C[4] |

| Boiling Point | 174-178 °C at 760 mmHg[3] | 73 °C (lit.) |

| Melting Point | - | -25 °C (lit.)[4] |

| Refractive Index | n20/D 1.437[3] | n20/D 1.453[4] |

Solubility of this compound in Organic Solvents

For context, the table below summarizes the properties of common organic solvents used in lithium-ion battery electrolytes.

| Solvent | Abbreviation | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Dielectric Constant (ε) |

| Ethylene (B1197577) Carbonate | EC | C₃H₄O₃ | 88.06 | 36.4 | 248 | 89.8 |

| Propylene Carbonate | PC | C₄H₆O₃ | 102.09 | -48.8 | 242 | 64.9 |

| Dimethyl Carbonate | DMC | C₃H₆O₃ | 90.08 | 4.6 | 90 | 3.1 |

| Diethyl Carbonate | DEC | C₅H₁₀O₃ | 118.13 | -43 | 127 | 2.8 |

| Ethyl Methyl Carbonate | EMC | C₄H₈O₃ | 104.10 | -53 | 107 | 3.0 |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a liquid or solid additive, such as this compound, in a non-aqueous organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Organic solvent (battery grade, low water content)

-

Analytical balance (±0.1 mg)

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS)

-

Syringe filters (chemically resistant, e.g., PTFE)

Procedure:

-

Preparation of Supersaturated Solution:

-

In a series of sealed vials, add an excess amount of this compound to a known volume of the organic solvent. The excess solute ensures that a saturated solution is formed.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Saturated Solution:

-

After equilibration, allow the vials to rest in the temperature-controlled environment for several hours to allow the excess solute to settle.

-

Carefully extract a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature precipitation.

-

To remove any suspended microparticles, filter the extracted supernatant through a chemically resistant syringe filter into a clean, pre-weighed volumetric flask.

-

-

Quantification of Solute Concentration:

-

Accurately weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution.

-

Dilute the saturated solution with a known volume of the pure solvent to a concentration that falls within the calibration range of the analytical instrument.

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Analyze the standard solutions and the diluted sample solution using GC-FID or GC-MS.

-

Construct a calibration curve from the analytical data of the standard solutions.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for evaluating a new electrolyte additive and the specific process of solubility determination.

Caption: Workflow for evaluating a new battery electrolyte additive.

Caption: Step-by-step protocol for solubility determination.

References

The Genesis and Synthesis of Propylene Sulfite: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Propylene (B89431) sulfite (B76179) (4-methyl-1,3,2-dioxathiolane 2-oxide), a cyclic ester of sulfurous acid and propylene glycol, has emerged as a molecule of significant interest across various scientific disciplines.[1] Its unique chemical architecture, characterized by a five-membered dioxathiolane ring with a sulfinyl group, imparts a distinct reactivity profile that has been harnessed in applications ranging from organic synthesis to advanced battery technologies.[1] This technical guide provides an in-depth literature review of the discovery and synthesis of propylene sulfite, presenting detailed experimental protocols, quantitative data, and logical workflows to serve as a comprehensive resource for the scientific community.

A Glimpse into the Past: The Discovery of Cyclic Alkylene Sulfites

While the specific, seminal report detailing the initial discovery of this compound remains elusive in readily available literature, the broader class of cyclic alkylene sulfites has been known to chemists for well over a century. Early investigations into the reactions of diols with thionyl chloride (SOCl₂) in the late 19th and early 20th centuries laid the fundamental groundwork for the synthesis of these heterocyclic compounds. The reaction of ethylene (B1197577) glycol with thionyl chloride to produce ethylene sulfite, a close analog of this compound, was among the earliest examples of this class of compounds to be synthesized and studied. These foundational studies established the key chemical transformation for the creation of the 1,3,2-dioxathiolane (B15491259) 2-oxide ring system.

Key Synthetic Pathways to this compound

Two primary synthetic routes have been established for the preparation of this compound, each with its own set of advantages and challenges. The choice of method often depends on the desired scale of production, available starting materials, and required purity of the final product.

From 1,2-Propanediol and Thionyl Chloride

The most conventional and widely employed method for synthesizing this compound involves the reaction of 1,2-propanediol with thionyl chloride.[2] This reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes an intramolecular cyclization to yield the desired cyclic sulfite and hydrogen chloride (HCl) as a byproduct. To neutralize the generated HCl, a tertiary amine base, such as pyridine (B92270) or triethylamine, is typically used.[3]

Reaction Scheme:

Figure 1. Synthesis of this compound from 1,2-propanediol and thionyl chloride.

Detailed Experimental Protocol:

A representative laboratory-scale procedure for this synthesis is as follows:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a condenser connected to a gas trap (to absorb HCl) is charged with 1,2-propanediol and a suitable anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether). Anhydrous pyridine is then added to the flask.

-

Reagent Addition: The flask is cooled in an ice bath. A solution of thionyl chloride in the same anhydrous solvent is added dropwise from the dropping funnel while maintaining the reaction temperature between 0 and 5 °C. The addition is regulated to control the evolution of HCl gas.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

-

Workup: The reaction mixture is filtered to remove the pyridinium (B92312) hydrochloride salt. The filtrate is then washed sequentially with dilute hydrochloric acid (to remove excess pyridine), a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation to yield a colorless liquid.[4]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Typical Yield | 70-85% | [5] |

| Purity (after distillation) | >98% | [4] |

| Boiling Point | 174-178 °C at 760 mmHg | PubChem CID: 15117 |

| Density | 1.293 g/mL at 25 °C | PubChem CID: 15117 |

From Propylene Oxide and Sulfur Dioxide

An alternative synthetic route to this compound involves the reaction of propylene oxide with sulfur dioxide (SO₂).[2] This method is attractive from an atom economy perspective as it involves the direct addition of the two reactants. However, the reaction can be complex, with the potential for the formation of polymeric byproducts.[6] The use of a catalyst is often necessary to promote the formation of the desired cyclic monomer.

Reaction Scheme:

Figure 2. Synthesis of this compound from propylene oxide and sulfur dioxide.

Detailed Experimental Protocol:

A general procedure for the catalytic synthesis of this compound from propylene oxide and sulfur dioxide is as follows:

-

Reaction Setup: A high-pressure autoclave or a robust sealed reaction vessel is charged with a suitable catalyst (e.g., a Lewis acid or a quaternary ammonium (B1175870) salt). The vessel is then cooled to a low temperature (e.g., -78 °C).

-

Reagent Addition: A pre-cooled solution of propylene oxide in an anhydrous solvent is added to the reactor. Subsequently, a measured amount of liquefied sulfur dioxide is carefully introduced into the vessel.

-

Reaction: The reaction vessel is sealed and allowed to warm to the desired reaction temperature. The reaction is then stirred for a specified period. The pressure inside the vessel will increase as the reaction proceeds.

-

Workup: After the reaction is complete, the vessel is cooled, and any excess sulfur dioxide is carefully vented. The reaction mixture is then transferred and the catalyst is removed (e.g., by filtration or extraction).

-

Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation.

Quantitative Data Summary:

| Parameter | Value | Note |

| Typical Yield | Variable | Highly dependent on catalyst and reaction conditions. |

| Purity (after distillation) | >95% | Prone to polymeric byproducts.[6] |

Purification and Characterization

Regardless of the synthetic method employed, purification of this compound is crucial to obtain a high-purity product. Vacuum distillation is the most common and effective method for this purpose.[4] The purity of the final product is typically assessed using analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H and ¹³C NMR spectra of this compound provide characteristic signals that can be used to confirm its structure and assess its purity.[7]

Conclusion

The synthesis of this compound is well-established, with the reaction of 1,2-propanediol and thionyl chloride being the most reliable and commonly used laboratory method. While the reaction of propylene oxide and sulfur dioxide offers a more atom-economical route, it requires careful control of reaction conditions to avoid polymerization. This technical guide provides a comprehensive overview of the key synthetic methodologies, complete with detailed experimental protocols and quantitative data, to aid researchers and professionals in the preparation and utilization of this versatile molecule. The continued exploration of new catalytic systems for the synthesis of this compound from propylene oxide and sulfur dioxide remains an active area of research, with the potential for more sustainable and efficient production methods in the future.

References

- 1. PROPYLENE SULFIDE(1072-43-1) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. quora.com [quora.com]

- 4. Purification [chem.rochester.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C3H6O3S | CID 15117 - PubChem [pubchem.ncbi.nlm.nih.gov]

Propylene Sulfite: A Technical Guide to Molecular Weight and Density Determination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of propylene (B89431) sulfite (B76179), specifically its molecular weight and density. It details established experimental protocols for the determination of these properties, ensuring accuracy and reproducibility in a laboratory setting. This document is intended to serve as a valuable resource for researchers and professionals working with this compound in various scientific and drug development applications.

Core Physical Properties of Propylene Sulfite

This compound, also known as 1,3,2-dioxathiane (B15493526) 2-oxide, is a chemical compound with the empirical formula C₃H₆O₃S.[1] Its fundamental physical characteristics are crucial for a variety of applications, including as an electrolyte additive in lithium-ion batteries.[1] A summary of its key quantitative data is presented below.

| Property | Value | Source |

| Molecular Weight | 122.14 g/mol | [1][2] |

| 122.15 g/mol | [3] | |

| Density | 1.347 g/mL at 25 °C | [1][2] |

| Empirical Formula | C₃H₆O₃S | [1] |

| CAS Number | 4176-55-0 | [1] |

| Boiling Point | 73 °C | [1] |

| Melting Point | -25 °C | [1] |

Experimental Determination of Molecular Weight

The molecular weight of a volatile liquid like this compound can be determined using the Dumas method, which relies on the ideal gas law.[4][5][6] This method involves vaporizing the liquid and measuring the mass, volume, temperature, and pressure of the resulting gas.[7]

Experimental Protocol: The Dumas Method

Objective: To determine the molecular weight of this compound by vaporizing a sample and applying the ideal gas law.

Materials:

-

A round-bottom flask (e.g., 125 mL or 250 mL) with a stopper

-

A beaker large enough to create a water bath for the flask

-

A hot plate or Bunsen burner

-

A thermometer

-

An analytical balance

-

A sample of this compound

-

Boiling chips

-

Aluminum foil

-

A pin

Procedure:

-

Preparation:

-

Thoroughly clean and dry the round-bottom flask and its stopper.

-

Weigh the empty, dry flask with the stopper on an analytical balance and record the mass.[7]

-

-

Sample Introduction:

-

Add approximately 5 mL of this compound to the flask.[7]

-

Cover the opening of the flask with a small piece of aluminum foil and secure it.

-

Use a pin to poke a small hole in the center of the aluminum foil cap. This will allow excess vapor to escape.

-

-

Vaporization:

-

Set up a water bath using the large beaker and hot plate. Add boiling chips to the water to ensure smooth boiling.

-

Immerse the flask in the water bath, ensuring that the water level is high enough to heat the entire flask but does not allow water to enter the flask.[7]

-

Heat the water bath to a gentle boil. The this compound within the flask will begin to vaporize.

-

Continue heating until all the liquid this compound has turned into vapor. You will observe that the vapor escaping from the pinhole is no longer visible.

-

Once all the liquid has vaporized, continue to heat for another 5-10 minutes to ensure the vapor has reached thermal equilibrium with the boiling water bath.

-

Record the temperature of the boiling water, which will be equal to the temperature of the this compound vapor.[7]

-

Record the atmospheric pressure from a laboratory barometer.

-

-

Condensation and Measurement:

-

Carefully remove the flask from the water bath and allow it to cool to room temperature. The this compound vapor will condense back into a liquid.

-

Thoroughly dry the outside of the flask.

-

Weigh the flask, the condensed liquid, and the foil cap together on the analytical balance.

-

-

Volume Determination:

-

To determine the volume of the flask, fill it completely with water.

-

Measure the mass of the water-filled flask.

-

Using the known density of water at the measured temperature, calculate the volume of the flask.

-

Calculations:

The molecular weight (M) of the this compound can be calculated using the ideal gas law equation:

PV = nRT

Where:

-

P = Atmospheric pressure (in atm)

-

V = Volume of the flask (in L)

-

n = Moles of the vaporized liquid (mass of vapor / Molecular Weight)

-

R = Ideal gas constant (0.0821 L·atm/mol·K)

-

T = Temperature of the vapor (in Kelvin)

By rearranging the formula to solve for the molecular weight (M):

M = (mRT) / (PV)

Where 'm' is the mass of the condensed this compound.

Experimental Workflow: Molecular Weight Determination

Caption: Workflow for determining the molecular weight of this compound.

Experimental Determination of Density

The density of a liquid is defined as its mass per unit volume.[8] A straightforward and common method for determining the density of a liquid like this compound involves using a pycnometer or, more simply, a graduated cylinder and an analytical balance.[9][10][11]

Experimental Protocol: Density Determination by Direct Measurement

Objective: To determine the density of this compound by measuring its mass and volume.

Materials:

-

A graduated cylinder (e.g., 10 mL or 25 mL)

-

An analytical balance

-

A sample of this compound

-

A thermometer

Procedure:

-

Mass of Empty Cylinder:

-

Ensure the graduated cylinder is clean and completely dry.

-

Place the empty graduated cylinder on the analytical balance and tare it to zero, or record its mass.

-

-

Volume and Mass of Liquid:

-

Carefully pour a known volume of this compound into the graduated cylinder (e.g., 10.0 mL).

-

Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[9]

-

Place the graduated cylinder containing the this compound on the analytical balance and record the mass.

-

-

Temperature:

-

Measure and record the temperature of the this compound, as density is temperature-dependent.

-

-

Repetition:

-

For improved accuracy, it is recommended to repeat the measurement at least two more times and calculate the average density.[11]

-

Calculations:

The density (ρ) is calculated using the formula:

ρ = m / V

Where:

-

m = mass of the this compound (in g)

-

V = volume of the this compound (in mL)

Experimental Workflow: Density Determination

Caption: Workflow for determining the density of this compound.

Conclusion

The accurate determination of the molecular weight and density of this compound is fundamental for its application in research and development. The experimental protocols outlined in this guide provide reliable and reproducible methods for obtaining these critical physical properties. Adherence to careful measurement techniques and proper calculation is essential for achieving high-quality data.

References

- 1. 1,3-Propylene sulfite 99 4176-55-0 [sigmaaldrich.com]

- 2. americanelements.com [americanelements.com]

- 3. This compound | C3H6O3S | CID 15117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. vernier.com [vernier.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. moorparkcollege.edu [moorparkcollege.edu]

- 8. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 10. mt.com [mt.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Spectroscopic analysis of propylene sulfite (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of propylene (B89431) sulfite (B76179) (4-methyl-1,3,2-dioxathiolane 2-oxide) using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to serve as a comprehensive resource for the characterization and identification of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of propylene sulfite.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~4.85 | m | CH |

| ~4.20 | t | CH₂ (axial) |

| ~3.60 | dd | CH₂ (equatorial) |

| ~1.50 | d | CH₃ |

¹³C NMR (Carbon NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~75.0 | CH |

| ~70.0 | CH₂ |

| ~20.0 | CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2990 - 2850 | Medium to Strong | C-H stretch (alkane) |

| ~1200 | Strong | S=O stretch (sulfite) |

| ~1050 | Strong | C-O stretch |

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |

| 122 | Low | [M]⁺ (Molecular Ion) |

| 92 | High | [M - CH₂O]⁺ |

| 43 | High (Base Peak) | [C₃H₇]⁺ or [CH₃CO]⁺ |

| 30 | High | [CH₂O]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Data Acquisition:

-

¹H NMR: Spectra are acquired with a sufficient number of scans to achieve an adequate signal-to-noise ratio. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-5 seconds, and a pulse width of 90 degrees.

-

¹³C NMR: Spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples like this compound, a neat spectrum can be obtained by placing a drop of the compound between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is collected. The spectrum is typically recorded over the mid-infrared range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Preparation: The this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe for a pure sample or through a gas chromatograph (GC-MS) for mixture analysis.

Instrumentation: An electron ionization (EI) mass spectrometer is commonly used for the analysis of small organic molecules.

Data Acquisition: In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.

Visualized Data and Pathways

The following diagrams, generated using Graphviz, illustrate key workflows and molecular pathways.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Proposed fragmentation of this compound in Mass Spectrometry.

Theoretical Insights into the Molecular Orbitals of Propylene Sulfite: A Comprehensive Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular orbitals of propylene (B89431) sulfite (B76179) (4-methyl-1,3,2-dioxathiolane 2-oxide), a compound of significant interest in various chemical applications, including as an electrolyte additive in lithium-ion batteries. Understanding its electronic structure through theoretical studies is crucial for predicting its reactivity, stability, and interaction with other molecules. This document summarizes key quantitative data from computational studies, outlines the methodologies used, and presents visual representations of its molecular and electronic features.

Molecular Structure and Properties

Propylene sulfite is a cyclic sulfite ester characterized by a five-membered ring containing a sulfur atom. Its structure and reactivity are of considerable interest in the development of stable and efficient electrolytes. Theoretical calculations, primarily using Density Functional Theory (DFT), have been employed to determine its optimized molecular geometry and electronic properties.

A critical aspect of this compound's function, particularly in battery applications, is its ability to form a stable solid electrolyte interphase (SEI) on electrode surfaces. This is influenced by its reduction potential. DFT studies have indicated that the decomposition potential of this compound is significantly high, above 4.5V, which contributes to its stability in high-voltage applications. Furthermore, theoretical investigations suggest that this compound can facilitate the formation of organic components in the SEI layer through one-electron reduction processes.

Frontier Molecular Orbitals: HOMO and LUMO Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

Table 1: Calculated Frontier Molecular Orbital Energies of a Related Sulfur-Containing Additive

| Molecular Orbital | Energy (eV) |

| HOMO | -7.79 |

| LUMO | +0.42 |

| HOMO-LUMO Gap | 8.21 |

Note: These values are for a comparable sulfur-containing additive and serve as an estimate for this compound. More dedicated theoretical studies are required for precise values.

Computational Methodology

The theoretical data presented and discussed in this guide are typically obtained through quantum chemical calculations. The following outlines a standard computational protocol for such studies:

Experimental Protocol: Density Functional Theory (DFT) Calculations

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages are commonly used.

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable method for optimizing molecular geometries and calculating electronic properties of organic molecules.

-

Basis Set: The 6-31G* or a larger basis set, such as 6-311+G(d,p), is typically employed to provide a good balance between accuracy and computational cost. The inclusion of polarization (d,p) and diffuse (+) functions is important for accurately describing the electronic structure of molecules containing heteroatoms like sulfur and oxygen.

-

Geometry Optimization: The molecular geometry of this compound is optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra.

-

Molecular Orbital Analysis: Once the geometry is optimized, a single-point energy calculation is performed to obtain the molecular orbital energies, including HOMO and LUMO, as well as other electronic properties like the molecular electrostatic potential.

-

Solvation Effects: To simulate the behavior of this compound in a solution (e.g., in an electrolyte), a continuum solvation model like the Polarizable Continuum Model (PCM) can be incorporated into the calculations.

Visualizing Molecular and Electronic Structure

Diagram 1: Molecular Structure of this compound

Caption: Ball-and-stick model of the this compound molecule.

Diagram 2: Frontier Molecular Orbital Interaction

Caption: Energy level diagram of HOMO-LUMO interaction.

Diagram 3: Computational Workflow for Molecular Orbital Analysis

Caption: Workflow for theoretical molecular orbital analysis.

Conclusion

Theoretical studies provide invaluable insights into the molecular and electronic properties of this compound. Through computational methods like Density Functional Theory, it is possible to predict its geometry, stability, and reactivity, which are crucial for its application in various fields, especially in the development of advanced battery technologies. The analysis of its frontier molecular orbitals helps in understanding its role as an electrolyte additive and in the formation of a stable SEI layer. Future dedicated computational studies will be beneficial to provide a more comprehensive quantitative dataset for this important molecule.

Methodological & Application

Application Notes and Protocols: Propylene Sulfite for Solid Electrolyte Interphase (SEI) Formation

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The performance, safety, and lifespan of lithium-ion batteries are critically dependent on the formation of a stable and effective Solid Electrolyte Interphase (SEI) on the anode surface. The SEI is a passivation layer formed during the initial charging cycles from the decomposition of electrolyte components. An ideal SEI should be ionically conductive for Li⁺ ions but electronically insulating to prevent further electrolyte reduction, thus ensuring high coulombic efficiency and long cycle life. Propylene (B89431) carbonate (PC) is a desirable electrolyte solvent due to its low melting point and high dielectric constant, which is beneficial for low-temperature performance. However, its use with graphitic anodes is problematic due to the co-intercalation of PC molecules with lithium ions, leading to graphite (B72142) exfoliation and rapid capacity degradation.

Propylene sulfite (B76179) (PS), a cyclic organic sulfite, has emerged as a highly effective electrolyte additive to address this challenge. When added to the electrolyte in small quantities, PS is preferentially reduced on the anode surface at a higher potential than carbonate solvents. This preemptive reduction forms a stable and robust SEI layer, rich in lithium sulfite (Li₂SO₃), which effectively suppresses PC co-intercalation and enables the use of PC-based electrolytes with graphite anodes, leading to improved cycling performance and thermal stability.

Mechanism of SEI Formation with Propylene Sulfite

The primary mechanism involves the electrochemical reduction of this compound on the anode surface during the initial charging of the battery. This process occurs at a higher potential (around 1.3 V vs. Li/Li⁺) than the reduction of common carbonate solvents like ethylene (B1197577) carbonate (EC) or propylene carbonate (PC). The reduction of PS leads to the formation of a stable SEI layer primarily composed of lithium sulfite (Li₂SO₃) and lithium alkyl sulfonates (ROSO₂Li).

The key steps in the SEI formation process with this compound are:

-

Preferential Reduction: this compound has a lower Lowest Unoccupied Molecular Orbital (LUMO) energy compared to PC, making it more susceptible to reduction. During the first charge, PS is reduced on the graphite anode before the solvent molecules.

-

Ring-Opening Reaction: The reduction of the PS molecule leads to the cleavage of the five-membered ring, forming radical intermediates.

-

Formation of SEI Components: These reactive intermediates further react to form stable inorganic and organic components of the SEI. X-ray Photoelectron Spectroscopy (XPS) analysis confirms the presence of Li₂SO₃ and ROSO₂Li on the graphite surface.

-

Passivation Layer Formation: These sulfur-containing species deposit on the anode surface, creating a dense and uniform passivation layer. This SEI layer is electronically insulating but ionically conductive, allowing for the passage of Li⁺ ions while preventing further electrolyte decomposition.

This Li₂SO₃-rich SEI layer possesses superior properties, including better thermal stability compared to the SEI formed from carbonate solvents alone.

Application of Propylene Sulfite in High-Voltage Lithium Metal Batteries: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advancement of high-energy-density rechargeable batteries is paramount for a multitude of applications, from portable electronics to electric vehicles. High-voltage lithium metal batteries (LMBs) are a promising next-generation technology due to the high theoretical specific capacity and low electrochemical potential of the lithium metal anode. However, their practical application is hindered by challenges such as the growth of lithium dendrites and the continuous decomposition of the electrolyte at high voltages. The use of functional electrolyte additives is a key strategy to address these issues. Propylene (B89431) sulfite (B76179) (PS), a cyclic sulfite ester, has emerged as a promising additive for improving the performance and stability of high-voltage LMBs. This document provides detailed application notes and experimental protocols for the utilization of propylene sulfite in this context.

This compound primarily functions by forming stable interfacial layers on both the cathode and the anode. On the high-voltage cathode, it undergoes electrochemical oxidation to create a robust cathode-electrolyte interphase (CEI). This CEI layer effectively suppresses the continuous decomposition of the bulk electrolyte, which is a major cause of capacity fading and impedance growth in high-voltage cells.[1] Concurrently, on the lithium metal anode, this compound and other sulfite-based additives can be electrochemically reduced to form a stable solid electrolyte interphase (SEI). A stable SEI is crucial for preventing the formation of lithium dendrites and ensuring uniform lithium deposition and stripping, thereby enhancing the safety and cycling efficiency of the battery.

Data Presentation

The following table summarizes the quantitative data on the performance of high-voltage lithium metal batteries with and without the addition of this compound to the electrolyte. The data clearly demonstrates the beneficial effect of this compound on the cycling stability of the battery.

| Electrolyte Composition | Additive Concentration (wt%) | Initial Discharge Capacity (mAh/g) | Discharge Capacity after 100 Cycles (mAh/g) | Capacity Retention after 100 Cycles (%) | Coulombic Efficiency (%) |

| 1M LiPF6 in EC:DMC (1:1 v/v) | 0 | 185.3 | 105.8 | 57.1[1] | Not Reported |

| 1M LiPF6 in EC:DMC (1:1 v/v) | 2.0 | 186.1 | 143.1 | 76.9[1] | Not Reported |

Experimental Protocols

Electrolyte Preparation

Objective: To prepare a 1M LiPF6 electrolyte in a 1:1 (v/v) mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) with and without the addition of this compound.

Materials:

-

Lithium hexafluorophosphate (B91526) (LiPF6, battery grade, >99.9%)

-

Ethylene carbonate (EC, anhydrous, >99%)

-

Dimethyl carbonate (DMC, anhydrous, >99%)

-

This compound (PS, anhydrous, >98%)

-

Argon-filled glovebox with H2O and O2 levels < 0.5 ppm

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

Procedure:

-

Transfer all materials and equipment into the argon-filled glovebox.

-

To prepare the baseline electrolyte, mix equal volumes of EC and DMC in a volumetric flask. For example, to prepare 100 mL of the solvent mixture, mix 50 mL of EC and 50 mL of DMC.

-

Slowly add the required amount of LiPF6 salt to the solvent mixture to achieve a 1 M concentration. For 100 mL of the solvent mixture, this corresponds to approximately 15.2 g of LiPF6.

-

Stir the solution with a magnetic stirrer until the LiPF6 is completely dissolved. This may take several hours.

-

To prepare the electrolyte with the this compound additive, first prepare the 1M LiPF6 in EC:DMC (1:1 v/v) solution as described above.

-

Calculate the required mass of this compound to achieve a 2.0 wt% concentration relative to the total mass of the electrolyte (solvent + salt).

-

Slowly add the calculated amount of this compound to the baseline electrolyte while stirring.

-

Continue stirring until the this compound is fully dissolved and the solution is homogeneous.

-

Store the prepared electrolytes in sealed containers inside the glovebox.

Coin Cell Assembly (CR2032)

Objective: To assemble a CR2032-type coin cell with a high-voltage nickel-rich cathode, a lithium metal anode, and the prepared electrolyte.

Materials:

-

High-voltage cathode (e.g., LiNi0.8Co0.1Mn0.1O2, NCM811) coated on aluminum foil

-

Lithium metal foil (battery grade)

-

Celgard 2325 separator

-

CR2032 coin cell components (casings, spacers, springs)

-

Electrolyte (with or without this compound)

-

Crimping machine

-